1-Amino-3-fluoropropan-2-ol hydrochloride

Description

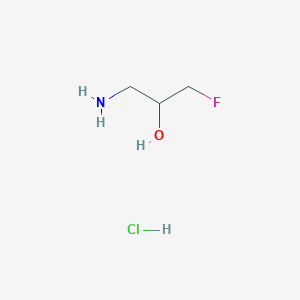

Structure

2D Structure

Properties

IUPAC Name |

1-amino-3-fluoropropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO.ClH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSQVUYDIGJWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CF)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53460-74-5 | |

| Record name | 1-amino-3-fluoropropan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (S)-1-Amino-3-fluoropropan-2-ol Hydrochloride from L-Serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for converting L-serine, a readily available chiral building block, into (S)-1-amino-3-fluoropropan-2-ol hydrochloride. This fluorinated amino alcohol is a valuable intermediate in medicinal chemistry due to the unique properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][] This document details the strategic considerations, reaction mechanisms, and step-by-step experimental protocols involved in this stereoselective transformation.

Introduction: The Strategic Importance of Fluorinated Amino Alcohols

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery.[2][4][5] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence the physicochemical and pharmacological properties of a molecule.[6] Specifically, fluorinated amino alcohols are key structural motifs found in a variety of biologically active compounds.

(S)-1-Amino-3-fluoropropan-2-ol, with its defined stereochemistry derived from the natural amino acid L-serine, presents a synthetically accessible and versatile building block for the development of novel therapeutics. The strategic use of L-serine as a starting material from the chiral pool ensures the desired stereochemical outcome, obviating the need for chiral resolutions or asymmetric synthesis.[7]

Retrosynthetic Analysis and Strategy

The synthesis of (S)-1-amino-3-fluoropropan-2-ol hydrochloride from L-serine involves a multi-step sequence that centers on the selective protection of the amino and carboxyl groups, followed by the crucial deoxofluorination of the primary hydroxyl group.

References

- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy (S)-2-Amino-3-fluoropropan-1-ol hydrochloride | 2413847-51-3 [smolecule.com]

Enantioselective Synthesis of 1-Amino-3-fluoropropan-2-ol HCl: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of robust and scalable methodologies for the enantioselective synthesis of 1-Amino-3-fluoropropan-2-ol hydrochloride, a chiral building block of significant interest in medicinal chemistry. The strategic introduction of a fluorine atom into small molecule therapeutics can profoundly enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. Consequently, access to enantiomerically pure fluorinated synthons like 1-Amino-3-fluoropropan-2-ol is critical for the development of next-generation pharmaceuticals. This document details two primary, field-proven strategies: a chemoenzymatic approach leveraging lipase-catalyzed kinetic resolution and a catalytic asymmetric synthesis centered on the stereoselective ring-opening of a fluorinated epoxide. Each section provides a thorough explanation of the underlying chemical principles, detailed experimental protocols, and comparative data to guide researchers in selecting and implementing the optimal synthetic route for their specific needs.

Introduction: The Strategic Value of Fluorinated Amino Alcohols

Chiral 1,2-amino alcohols are privileged scaffolds in a vast array of biologically active molecules and serve as indispensable ligands in asymmetric catalysis. The incorporation of fluorine, the most electronegative element, into this framework at the C-3 position creates 1-Amino-3-fluoropropan-2-ol, a synthon that imparts unique stereoelectronic properties to a parent molecule. The strong C-F bond can block metabolic oxidation at that position, while the gauche effect induced by the fluorine atom can constrain the molecule's conformation, potentially leading to enhanced target engagement.

However, the synthesis of this compound in an enantiomerically pure form presents a significant challenge. The primary difficulty lies in establishing the stereocenter at C-2 in a controlled and efficient manner. This guide addresses this challenge by presenting two distinct and powerful enantioselective strategies, providing the necessary technical details for their successful application in a research and development setting.

Strategy 1: Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution

The chemoenzymatic approach offers a highly efficient and environmentally benign pathway to chiral molecules, leveraging the exquisite stereoselectivity of enzymes. Lipases, in particular, are robust and versatile biocatalysts for the kinetic resolution of racemic alcohols and their corresponding esters.[1][2][3][4] This strategy proceeds via the enantioselective acylation of a racemic fluorinated diol or the enantioselective hydrolysis of its corresponding diacetate, effectively separating the two enantiomers.

Rationale and Mechanistic Insight

Kinetic resolution relies on the difference in reaction rates for the two enantiomers of a racemic substrate with a chiral catalyst, in this case, a lipase. The enzyme's active site creates a chiral environment that preferentially accommodates one enantiomer over the other for the acylation or hydrolysis reaction. This results in the formation of one enantiomer of the product (e.g., the acetate) at a much faster rate, leaving the unreacted substrate enriched in the opposite enantiomer. For optimal resolution, the reaction is typically stopped at or near 50% conversion, which theoretically allows for a maximum yield of 50% for each of the desired enantiomerically enriched compounds (the product and the remaining starting material).

The workflow for this approach is visualized below:

Caption: Chemoenzymatic synthesis workflow for (S)-1-Amino-3-fluoropropan-2-ol HCl.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol describes the kinetic resolution of racemic 1,2-diacetoxy-3-fluoropropane using an immobilized lipase, such as Novozym® 435 (Lipase B from Candida antarctica).[1][2]

Step 1: Synthesis of Racemic 1,2-Diacetoxy-3-fluoropropane

-

To a solution of 3-fluoropropan-1,2-diol (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (2.5 eq).

-

Slowly add acetic anhydride (2.2 eq) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the racemic diacetate.

Step 2: Enzymatic Kinetic Resolution

-

Suspend racemic 1,2-diacetoxy-3-fluoropropane (1.0 eq) in a phosphate buffer (0.1 M, pH 7.0).

-

Add immobilized lipase (e.g., Novozym® 435, typically 0.5 w/w ratio of enzyme to substrate).

-

Stir the suspension vigorously at a controlled temperature (e.g., 45 °C).

-

Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

-

Filter off the immobilized enzyme (which can be washed and reused).

-

Extract the aqueous phase with ethyl acetate.

-

Separate the resulting (S)-1-acetoxy-3-fluoropropan-2-ol and the unreacted (R)-1,2-diacetoxy-3-fluoropropane by column chromatography.

Step 3: Conversion to (S)-1-Amino-3-fluoropropan-2-ol HCl

-

The resolved (R)-diol (obtained after hydrolysis of the unreacted (R)-diacetate) is subjected to a three-step sequence: a. Selective Tosylation: React the (R)-diol with tosyl chloride (1.0 eq) and a base (e.g., triethylamine) in DCM at 0 °C to selectively protect the primary alcohol. b. Azide Displacement: Treat the resulting tosylate with sodium azide in a polar aprotic solvent (e.g., DMF) to displace the tosyl group via an Sₙ2 reaction, inverting the stereocenter. c. Reduction: Reduce the azide to the primary amine using a standard method, such as hydrogenation over Pd/C or treatment with LiAlH₄.

-

Dissolve the resulting free amine in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution to precipitate the desired (S)-1-Amino-3-fluoropropan-2-ol hydrochloride salt.

Data and Performance Metrics

The efficiency of lipase-catalyzed resolutions is high, often yielding products with excellent enantiomeric excess.

| Substrate Type | Lipase | Conversion (%) | Product ee (%) | E-value | Reference |

| Halohydrin Acetate | Novozym® 435 | ~50 | >99 | >200 | [1][2] |

| Racemic Alcohol | Amano Lipase PS-C II | 42 | 99.6 | - | [5] |

| Racemic Diol | Lipase PSIM | ~50 | 90-98 | - | [3] |

Strategy 2: Asymmetric Ring-Opening of a Prochiral Epoxide

A convergent and atom-economical approach to chiral amino alcohols involves the asymmetric ring-opening of an epoxide.[6][7] This strategy can be executed in two ways: (1) resolution of a racemic fluorinated epoxide, or (2) direct asymmetric epoxidation of a fluoroalkene followed by regioselective ring-opening. The latter is a highly desirable route. The key step is the nucleophilic attack of an amine source at one of the electrophilic carbons of the epoxide ring.

Rationale and Mechanistic Insight

The synthesis begins with the creation of a chiral fluorinated epoxide, such as (R)-epifluorohydrin. This can be achieved through methods like the Sharpless asymmetric epoxidation of 3-fluoroallyl alcohol or kinetic resolution of racemic epifluorohydrin.

Once the enantiopure epoxide is obtained, it is subjected to ring-opening with a nitrogen nucleophile. In accordance with Sₙ2 reaction principles, the nucleophile will attack the less sterically hindered carbon atom. For a terminal epoxide like epifluorohydrin, this is the C1 position. This attack proceeds with inversion of configuration, but since the C1 position is not a stereocenter, the stereochemistry at C2, established in the epoxidation step, is preserved in the final product.

Caption: Asymmetric synthesis via epoxide ring-opening.

Experimental Protocol: Ring-Opening of (R)-Epifluorohydrin

This protocol assumes the availability of enantiopure (R)-epifluorohydrin and uses sodium azide as the nitrogen nucleophile, followed by reduction.

Step 1: Azide Ring-Opening

-

Dissolve (R)-epifluorohydrin (1.0 eq) in a solvent mixture, such as ethanol/water.

-

Add sodium azide (NaN₃, 1.5 eq) and a catalyst such as ammonium chloride (NH₄Cl, 0.1 eq).

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir for 12-24 hours, monitoring by TLC or GC for the consumption of the epoxide.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate and wash with water to remove inorganic salts.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (S)-1-azido-3-fluoropropan-2-ol.

Step 2: Reduction of the Azide

-

Dissolve the crude azido alcohol from the previous step in a suitable solvent like methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the crude (S)-1-amino-3-fluoropropan-2-ol.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude amino alcohol in anhydrous diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in ether (or bubble dry HCl gas) until precipitation is complete.

-

Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure (S)-1-Amino-3-fluoropropan-2-ol HCl.

Data and Performance Metrics

The ring-opening of epoxides is generally a high-yielding and stereospecific process. The enantiomeric purity of the final product is primarily determined by the enantiomeric purity of the starting epoxide.

| Epoxide Type | Nucleophile | Catalyst/Conditions | Regioselectivity | Yield (%) | Reference |

| Terminal Epoxide | Azide | NH₄Cl, EtOH/H₂O | High (attack at less hindered carbon) | >90 | General Knowledge |

| meso-Epoxide | Benzoic Acid | (salen)Co(III) | High | 90-95 | [8] |

| Terminal Epoxide | Alcohols | (salen)Co(III) | High | 91-97 | [8] |

Conclusion and Outlook

Both the chemoenzymatic resolution and the asymmetric ring-opening of epoxides represent powerful and industrially viable strategies for the enantioselective synthesis of 1-Amino-3-fluoropropan-2-ol HCl.

-

The chemoenzymatic approach is particularly attractive due to its operational simplicity, mild reaction conditions, and the high enantioselectivities often achieved. The reusability of immobilized enzymes also adds to its cost-effectiveness and sustainability.[1] Its main drawback is the theoretical maximum yield of 50% for a single enantiomer from a kinetic resolution.

-

The asymmetric epoxide ring-opening strategy is more atom-economical and can theoretically provide a 100% yield of the desired enantiomer. Its success, however, is critically dependent on the efficient and highly enantioselective synthesis of the chiral epoxide precursor.

The choice between these methods will depend on factors such as the availability of starting materials, the scale of the synthesis, and the specific capabilities of the research and development facility. Advances in catalyst development, for both asymmetric epoxidation and enzymatic resolutions, will continue to refine these pathways, making valuable fluorinated building blocks like 1-Amino-3-fluoropropan-2-ol even more accessible to the pharmaceutical industry.

References

- 1. arts.units.it [arts.units.it]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pH-controlled regioselective nucleophilic ring-opening of epoxide: an improved process for the preparation of (R)-(−)- or (S)-(+)-3-hydroxytetrahydrofuran - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Visible photons for the regioselective nucleophilic ring opening of epoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 1-Amino-3-fluoropropan-2-ol Hydrochloride: An In-Depth Technical Guide

Introduction

1-Amino-3-fluoropropan-2-ol hydrochloride is a key building block in medicinal chemistry, valued for its trifunctional nature comprising an amine, a secondary alcohol, and a fluorine substituent. This unique combination of functional groups imparts specific physicochemical properties that are leveraged in the synthesis of various pharmaceutical agents. The precise structural elucidation and purity assessment of this compound are paramount for its application in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and offer a detailed interpretation of the expected spectral data.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. This compound possesses a chiral center at the C2 carbon, bearing the hydroxyl group. The presence of a fluorine atom introduces unique spectroscopic signatures, particularly in NMR. The amine group exists as a hydrochloride salt, which influences its chemical shifts in NMR and vibrational frequencies in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A robust and reproducible NMR experiment is crucial for obtaining high-quality data. The following protocol is a self-validating system designed for accuracy and reliability.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amine hydrochlorides as it allows for the exchange of the labile amine and hydroxyl protons, simplifying the spectrum.[1]

-

The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's resonances.[1][2]

-

Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O or Tetramethylsilane (TMS) for CD₃OD, for accurate chemical shift referencing (δ = 0.00 ppm).[3]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

The spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for better signal dispersion.[4]

-

For ¹H NMR:

-

Acquire the spectrum at a constant temperature, typically 298 K.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.[5]

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-150 ppm).

-

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each proton environment. The presence of the electronegative fluorine and oxygen atoms will significantly influence the chemical shifts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H on C1 (-CH₂-NH₃⁺) | ~3.2 - 3.4 | Doublet of doublets (dd) | J(H-C-H) ≈ 13, J(H-C-C-H) ≈ 5 |

| H on C2 (-CH-OH) | ~4.1 - 4.3 | Multiplet (m) | |

| H on C3 (-CH₂-F) | ~4.5 - 4.7 | Doublet of doublets of triplets (ddt) | J(H-C-F) ≈ 47, J(H-C-H) ≈ 10, J(H-C-C-H) ≈ 4 |

| -NH₃⁺ and -OH | Broad singlet (exchangeable with D₂O) |

Interpretation:

-

The protons on C3, adjacent to the highly electronegative fluorine atom, are expected to be the most deshielded and appear at the lowest field (~4.5-4.7 ppm). The large coupling constant (J ≈ 47 Hz) is due to the geminal coupling with the ¹⁹F nucleus.[6]

-

The proton on C2, attached to the carbon bearing the hydroxyl group, will appear as a multiplet due to coupling with the protons on C1 and C3.

-

The protons on C1, adjacent to the positively charged amino group, will be deshielded and appear around 3.2-3.4 ppm.

-

The amine and hydroxyl protons are labile and will exchange with D₂O, leading to their disappearance from the spectrum and the simplification of the signals for the adjacent protons.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom attached to fluorine will show a characteristic large one-bond coupling constant.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹³C-¹⁹F Coupling) | Coupling Constant (¹JCF, Hz) |

| C1 (-CH₂-NH₃⁺) | ~45 - 50 | Singlet | |

| C2 (-CH-OH) | ~68 - 72 | Doublet | ~20 |

| C3 (-CH₂-F) | ~82 - 86 | Doublet | ~170 |

Interpretation:

-

The C3 carbon, directly bonded to the fluorine atom, will be significantly deshielded and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 170 Hz.[6]

-

The C2 carbon, attached to the hydroxyl group, will also be deshielded and will show a smaller two-bond carbon-fluorine coupling.

-

The C1 carbon, adjacent to the amino group, will appear at a higher field compared to the other two carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient sampling technique that requires minimal sample preparation.

1. Instrument and Sample Preparation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[7][8]

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[9]

2. Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will display characteristic absorption bands for the O-H, N-H, C-H, C-F, and C-O functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3400 - 3200 | Strong, Broad |

| N-H stretch (ammonium) | 3200 - 2800 | Strong, Broad |

| C-H stretch (alkane) | 3000 - 2850 | Medium |

| N-H bend (ammonium) | 1600 - 1500 | Medium |

| C-O stretch (secondary alcohol) | ~1100 | Strong |

| C-F stretch | ~1050 | Strong |

Interpretation:

-

A very broad and strong absorption band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.[10][11]

-

Overlapping with the O-H stretch, a broad absorption from the N-H stretching of the ammonium salt is expected in the 3200-2800 cm⁻¹ range.[12]

-

The C-H stretching vibrations of the propanol backbone will appear just below 3000 cm⁻¹.

-

The N-H bending vibration of the ammonium group is expected around 1600-1500 cm⁻¹.

-

A strong band around 1100 cm⁻¹ can be attributed to the C-O stretching of the secondary alcohol.

-

A strong absorption band around 1050 cm⁻¹ is characteristic of the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar and thermally labile molecules like this compound.[13][14]

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent, such as methanol or a mixture of water and acetonitrile.[15]

-

The solvent system should be compatible with ESI and promote ionization.

-

Filter the sample solution through a syringe filter (0.22 µm) to remove any particulate matter that could clog the instrument.[15]

2. Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode, as the amine group is readily protonated.

-

Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-200).

Predicted Mass Spectrum and Interpretation

The ESI mass spectrum of this compound will show the protonated molecule of the free base.

Molecular Ion:

-

The molecular weight of the free base (1-Amino-3-fluoropropan-2-ol) is 93.10 g/mol .

-

In positive ion ESI-MS, the protonated molecule [M+H]⁺ will be observed at an m/z of 94.11.

Fragmentation Pattern: Fragmentation in ESI-MS can be induced by increasing the cone voltage (in-source fragmentation) or by tandem MS (MS/MS). Common fragmentation pathways for amino alcohols involve the loss of small neutral molecules.[16][17]

-

Loss of water: A fragment corresponding to the loss of H₂O from the protonated molecule ([M+H - H₂O]⁺) may be observed at m/z 76.10.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[18] This could lead to the formation of a fragment at m/z 30.04 (CH₂=NH₂⁺).

dot

Caption: Predicted ESI-MS fragmentation of 1-Amino-3-fluoropropan-2-ol.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound, enabling unambiguous structure confirmation and purity assessment. The ¹H and ¹³C NMR spectra reveal the detailed connectivity and electronic environment of the atoms, with the fluorine atom providing a unique and informative handle. IR spectroscopy confirms the presence of the key functional groups, while mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation behavior. The protocols and interpretations presented in this guide are designed to ensure scientific integrity and provide researchers with a reliable framework for the characterization of this important synthetic building block.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. rsc.org [rsc.org]

- 5. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 7. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 8. youtube.com [youtube.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 2-Aminoethanol hydrochloride [webbook.nist.gov]

- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phys.libretexts.org [phys.libretexts.org]

- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

Navigating the Thermal Landscape of 1-Amino-3-fluoropropan-2-ol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-fluoropropan-2-ol hydrochloride, a key chiral building block in the synthesis of various pharmaceutical agents, possesses a unique structural combination of an amino group, a secondary alcohol, and a fluorinated alkyl chain. This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of this important synthetic intermediate. While direct experimental data for this specific molecule is limited, this document synthesizes information from analogous compounds, fundamental chemical principles, and state-of-the-art analytical techniques to offer a predictive and methodological framework for its handling and analysis. We will delve into the anticipated thermal behavior, potential decomposition pathways, and the analytical tools requisite for a thorough characterization. This guide is intended to equip researchers and drug development professionals with the necessary insights to ensure the safe and effective use of this compound in their synthetic endeavors.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound serves as a versatile precursor in the synthesis of a variety of biologically active molecules. Its structural features, including the primary amine, the secondary hydroxyl group, and the fluorine atom, allow for a multitude of chemical transformations, making it a valuable asset in the drug discovery and development pipeline. The presence of fluorine is particularly noteworthy, as the incorporation of this element into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in aqueous reaction media. A thorough understanding of its thermal properties is paramount for safe handling, storage, and for the optimization of reaction conditions, particularly in processes that require elevated temperatures.

Predicted Thermal Stability Profile

Based on the analysis of structurally similar amino alcohol hydrochlorides and general principles of organic chemistry, the thermal stability of this compound is expected to be moderate. The decomposition temperature for the analogous (R)-1-Amino-3-chloro-2-propanol hydrochloride is reported to be above 131°C, at which point it begins to decompose rather than melt cleanly.[1] It is plausible that the fluoro-analog will exhibit a similar, if not slightly different, decomposition onset.

The C-F bond is significantly stronger than the C-Cl bond, which might suggest a higher thermal stability. However, the overall decomposition is a complex process likely initiated at weaker points in the molecule, such as the C-N or C-O bonds, or via interactions involving the hydrochloride moiety.

Key Factors Influencing Thermal Stability:

-

Strength of Covalent Bonds: The high bond dissociation energy of the C-F bond suggests it is less likely to be the initial site of thermal cleavage compared to C-C, C-N, or C-O bonds.

-

The Hydrochloride Salt: The presence of the hydrochloride salt introduces an ionic component that can influence decomposition pathways, potentially acting as a catalyst for certain reactions.

-

Intermolecular Interactions: Hydrogen bonding involving the amine and hydroxyl groups will play a significant role in the crystal lattice energy and, consequently, the energy required to initiate decomposition.

Postulated Decomposition Pathways

Upon heating, this compound is anticipated to undergo a series of complex reactions leading to the formation of a variety of smaller, volatile molecules and a non-volatile residue. The following pathways are proposed based on the known thermal degradation of similar organic compounds.[2][3][4]

3.1. Initial Decomposition Steps:

The initial decomposition is likely to involve the loss of hydrogen chloride (HCl), followed by or concurrent with intramolecular reactions.

-

Dehydrochlorination: The protonated amine can transfer a proton to the chloride ion, leading to the release of HCl gas and the free amine, 1-Amino-3-fluoropropan-2-ol.

-

Intramolecular Cyclization: The free amine could then undergo intramolecular nucleophilic attack of the nitrogen on the carbon bearing the fluorine, potentially leading to the formation of a three-membered aziridine ring and elimination of hydrogen fluoride (HF). Alternatively, the hydroxyl group could participate in similar cyclization reactions.

3.2. Fragmentation and Formation of Volatile Products:

Further heating of the initial decomposition products would lead to fragmentation of the carbon skeleton, resulting in the formation of a mixture of volatile compounds.

-

Formation of Carbon Oxides: Oxidation of the carbon backbone will likely produce carbon monoxide (CO) and carbon dioxide (CO2).[3][4]

-

Formation of Nitrogen Oxides: The nitrogen atom from the amino group is expected to be converted to various nitrogen oxides (NOx).[3][4]

-

Formation of Halogenated Species: The fluorine atom will likely be released as hydrogen fluoride (HF) or other small fluorinated organic fragments. The thermolysis of fluoropolymers is known to produce carbonyl fluoride, which rapidly hydrolyzes to HF and CO2 in the presence of moisture.[5]

-

Formation of Small Organic Fragments: Cleavage of C-C bonds can lead to the formation of smaller hydrocarbons and other organic molecules.

Caption: Proposed high-level decomposition pathway.

Analytical Methodologies for Characterization

A multi-technique approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound.

4.1. Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[6]

Experimental Protocol: TGA of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve) provide key information about the material's stability.

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to determine transition temperatures such as melting and decomposition.

Experimental Protocol: DSC of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a purge gas flow.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected decomposition.

-

Data Analysis: Analyze the resulting thermogram for endothermic or exothermic peaks, which correspond to phase transitions or decomposition events.

Caption: Integrated analytical workflow for thermal analysis.

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[7][8] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol: Py-GC-MS of this compound

-

Sample Preparation: Place a small amount of the sample (typically in the microgram range) into a pyrolysis tube.

-

Pyrolysis: Rapidly heat the sample to a predetermined temperature (e.g., 300°C, 500°C, and 700°C to investigate different stages of decomposition) in the pyrolyzer, which is directly coupled to the GC inlet.

-

GC Separation: The pyrolysis products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated compounds are ionized and fragmented in the mass spectrometer, and the resulting mass spectra are used for identification by comparison with spectral libraries and fragmentation patterns.

Data Presentation

While specific experimental data for this compound is not available in the public domain, the following tables provide a template for how such data should be presented for clarity and comparative analysis.

Table 1: Summary of Thermal Analysis Data (Hypothetical)

| Parameter | Value | Method | Conditions |

| Onset of Decomposition (Tonset) | ~130-140 °C | TGA | 10 °C/min, N2 |

| Temperature of Max. Mass Loss | ~150-160 °C | TGA (DTG) | 10 °C/min, N2 |

| Decomposition Enthalpy (ΔHd) | TBD | DSC | 10 °C/min, N2 |

| Major Volatile Products | HCl, H2O, CO, CO2, NOx, HF | Py-GC-MS | 500 °C, He |

Conclusion and Recommendations

This technical guide provides a predictive framework for understanding the thermal stability and decomposition of this compound. While direct experimental data is needed for a definitive characterization, the information presented here, based on analogous compounds and fundamental principles, offers valuable guidance for researchers.

Key Recommendations:

-

Experimental Verification: It is strongly recommended that the thermal properties of this compound be experimentally determined using the analytical techniques outlined in this guide (TGA, DSC, and Py-GC-MS).

-

Safe Handling: Given the potential for the release of toxic and corrosive gases such as HCl, HF, CO, and NOx upon heating, all thermal experiments and high-temperature reactions involving this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[2][3][4]

-

Process Optimization: The thermal stability data obtained from these analyses will be crucial for optimizing synthetic routes that involve this intermediate, particularly for reactions requiring elevated temperatures. Understanding the decomposition onset will allow for the selection of appropriate reaction conditions to maximize yield and minimize impurity formation.

By following the methodologies and considering the predictive insights provided in this guide, researchers can confidently and safely incorporate this compound into their drug discovery and development programs.

References

- 1. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]

- 2. Phenylpropanolamine Hydrochloride | C9H14ClNO | CID 62943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. turi.org [turi.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cris.unibo.it [cris.unibo.it]

- 8. researchgate.net [researchgate.net]

Solubility of 1-Amino-3-fluoropropan-2-ol hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 1-Amino-3-fluoropropan-2-ol Hydrochloride in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a chiral fluorinated amino alcohol of significant interest in pharmaceutical development. Given the limited publicly available, direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds and first principles of physical organic chemistry to provide a robust framework for researchers, scientists, and drug development professionals. The core of this guide is a detailed protocol for the experimental determination of solubility, ensuring a self-validating system for generating reliable data.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This compound, with its combination of a primary amine, a secondary alcohol, a fluorine substituent, and its hydrochloride salt form, presents a unique and complex solubility profile. This guide navigates the theoretical underpinnings of its expected solubility in a range of organic solvents, from polar protic and aprotic to nonpolar systems. We provide a detailed, field-proven experimental workflow for accurate solubility determination, alongside a discussion of the molecular-level interactions that govern its dissolution.

Physicochemical Properties and Molecular Structure Analysis

This compound is a small, functionalized molecule. Its structure, featuring a propane backbone with hydroxyl, amino, and fluoro groups, dictates its interactions with various solvents.

-

Ionic Character : As a hydrochloride salt, the molecule is ionic, which significantly enhances its polarity. This suggests a higher affinity for polar solvents capable of solvating the ammonium and chloride ions.

-

Hydrogen Bonding : The presence of both a hydroxyl (-OH) and a primary amino (-NH2) group makes it a potent hydrogen bond donor and acceptor. This is a primary driver of solubility in protic solvents like alcohols.

-

Fluorine Substitution : The fluorine atom, being highly electronegative, can modulate the molecule's electronic properties and participate in weaker hydrogen bonds, influencing its interaction with specific solvents. Fluorinated alcohols, in general, exhibit high polarity and strong hydrogen bonding capabilities[1].

-

Chirality : The molecule is chiral, which does not directly influence its solubility in achiral solvents but is a critical factor in its biological activity and may be relevant in separations using chiral media.

Based on these features, a qualitative prediction of solubility can be made. High solubility is anticipated in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents with high dielectric constants (e.g., DMSO). Conversely, low solubility is expected in nonpolar solvents like hexane and toluene.

Predicted Solubility Profile in Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Water | High | Strong hydrogen bonding and ion-dipole interactions with the ammonium and hydroxyl groups.[3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | High dielectric constant can stabilize the ionic form. DMSO is a good solvent for similar amine hydrochlorides.[2] |

| Slightly Polar | Acetone, Ethyl Acetate | Low to Moderate | Limited ability to solvate the ionic salt form, though some dipole-dipole interactions are possible. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Lack of favorable interactions to overcome the lattice energy of the ionic solid.[3] |

Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method

To generate reliable and reproducible solubility data, the isothermal equilibrium method is the gold standard. This protocol is designed to be a self-validating system.

Materials and Equipment

-

This compound (purity >99%)

-

Analytical grade organic solvents

-

Thermostatic shaker bath or orbital shaker in a temperature-controlled incubator

-

Calibrated digital thermometer

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

Step-by-Step Methodology

-

Preparation of Saturated Solutions : Add an excess amount of this compound to a known volume of each selected solvent in sealed glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration : Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.[3]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the solid to settle. Centrifuge the vials to further separate the solid and liquid phases.[3]

-

Sample Collection and Preparation : Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid crystallization. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the sample with a suitable mobile phase for HPLC analysis.

-

Quantification by HPLC : Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Analysis : Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Visualizing the Experimental Workflow

Caption: Isothermal equilibrium solubility determination workflow.

Implications for Drug Development

A thorough understanding of the solubility of this compound is paramount for its advancement as a drug candidate or intermediate.

-

Formulation Development : Solubility data will dictate the choice of excipients and the feasibility of different dosage forms (e.g., oral, parenteral). For poorly soluble compounds, techniques like co-crystallization or salt formation might be explored.[4]

-

Process Chemistry : In synthetic chemistry, solvent selection for reactions and purifications is critical.[5] Knowing the solubility profile prevents precipitation issues and aids in designing efficient crystallization procedures for purification.

-

Preclinical Studies : The choice of vehicle for in vitro and in vivo studies depends on the compound's solubility to ensure accurate and reproducible dosing.

Conclusion

While direct experimental data on the solubility of this compound in a wide range of organic solvents is not extensively published, a robust scientific framework allows for strong predictions and, more importantly, a clear path to generating that data. The ionic nature and hydrogen bonding capacity of the molecule suggest high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents. The provided isothermal equilibrium method offers a reliable and reproducible means of quantifying these solubilities, providing the essential data needed to guide formulation, process development, and preclinical evaluation in the journey of drug discovery and development.

References

An In-depth Technical Guide to the Discovery and First Synthesis of 1-Amino-3-fluoropropan-2-ol

This guide provides a comprehensive overview of the discovery and a plausible first synthesis of the fluorinated amino alcohol, 1-Amino-3-fluoropropan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthetic strategy, reaction mechanisms, and the significance of this compound in medicinal chemistry.

Introduction: The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the pharmacological profile of a drug candidate. These enhancements include improved metabolic stability, increased binding affinity to target proteins, and modulated lipophilicity and bioavailability.[1][2][3] Fluorinated amino alcohols, a class of compounds that includes 1-Amino-3-fluoropropan-2-ol, are valuable building blocks in the synthesis of complex pharmaceutical agents.[4][5] They serve as chiral synthons that can introduce both a fluorine atom and a versatile amino alcohol moiety into a target molecule.[6]

While a singular, seminal paper detailing the "discovery" of 1-Amino-3-fluoropropan-2-ol is not readily identifiable in the current body of scientific literature, its synthesis can be logically inferred from well-established principles of organic chemistry. The most probable and efficient synthetic route involves the nucleophilic ring-opening of a suitable fluoroepoxide, a common and powerful strategy for the preparation of β-amino alcohols.[7][8]

A Plausible First Synthesis: The Epoxide Ring-Opening Strategy

The synthesis of 1-Amino-3-fluoropropan-2-ol can be strategically approached in two main stages: the preparation of the key intermediate, 3-fluoro-1,2-epoxypropane (also known as epifluorohydrin), followed by its ring-opening with an amine source.

Part 1: Synthesis of the Key Precursor, 3-Fluoro-1,2-epoxypropane

The logical precursor for 1-Amino-3-fluoropropan-2-ol is 3-fluoro-1,2-epoxypropane. This electrophilic building block can be synthesized from commercially available epifluorohydrin.

Experimental Protocol:

Objective: To synthesize 3-fluoro-1,2-epoxypropane from epifluorohydrin.

Materials:

-

Epifluorohydrin

-

Potassium fluoride (spray-dried)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Anhydrous solvent (e.g., acetonitrile)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous acetonitrile.

-

Add spray-dried potassium fluoride and a catalytic amount of tetrabutylammonium bromide to the flask.

-

Heat the suspension to reflux with vigorous stirring.

-

Slowly add epifluorohydrin to the refluxing mixture via a dropping funnel over a period of 1-2 hours.

-

Continue refluxing for 24-48 hours, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Carefully remove the solvent under reduced pressure, ensuring the temperature is kept low to prevent polymerization of the epoxide.

-

The crude 3-fluoro-1,2-epoxypropane can be purified by fractional distillation under reduced pressure.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is crucial to prevent the ring-opening of the epoxide by water.

-

Spray-Dried Potassium Fluoride: This provides a high surface area of the fluoride source, enhancing the rate of the nucleophilic substitution reaction.

-

Phase-Transfer Catalyst: Tetrabutylammonium bromide facilitates the transfer of the fluoride ion from the solid phase to the organic phase, where the reaction occurs.

-

Slow Addition: The slow addition of epifluorohydrin helps to control the exothermic nature of the reaction and minimize side reactions.

Part 2: Ring-Opening of 3-Fluoro-1,2-epoxypropane with Ammonia

The final step in this inferred synthesis is the nucleophilic ring-opening of the epoxide with an amine source. For the preparation of a primary amine, aqueous or anhydrous ammonia is a suitable nucleophile.

Experimental Protocol:

Objective: To synthesize 1-Amino-3-fluoropropan-2-ol via the aminolysis of 3-fluoro-1,2-epoxypropane.

Materials:

-

3-Fluoro-1,2-epoxypropane

-

Concentrated aqueous ammonia or a solution of ammonia in methanol

-

Ethanol (as solvent)

Procedure:

-

In a sealed pressure vessel, dissolve 3-fluoro-1,2-epoxypropane in ethanol.

-

Cool the solution in an ice bath and add a stoichiometric excess of concentrated aqueous ammonia or a solution of ammonia in methanol.

-

Seal the vessel and allow the reaction mixture to stir at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the process, but this may also increase the formation of byproducts.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the pressure vessel and remove the excess ammonia and solvent under reduced pressure.

-

The crude product is an oily residue. Purification can be achieved by vacuum distillation or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent. For enhanced purity, recrystallization from a suitable solvent system can be employed.[9]

Causality of Experimental Choices:

-

Excess Ammonia: A large excess of the aminating agent is used to favor the formation of the primary amine and minimize the formation of the secondary and tertiary amine byproducts resulting from the reaction of the product with the starting epoxide.

-

Sealed Vessel: This is necessary to contain the volatile ammonia and to allow the reaction to proceed at a reasonable rate.

-

Solvent: Ethanol is a good solvent for both the epoxide and ammonia, facilitating the reaction.

-

Purification: Vacuum distillation is a suitable method for purifying the relatively low molecular weight and polar product. Column chromatography offers an alternative for removing closely related impurities.

Reaction Mechanism:

The ring-opening of the epoxide proceeds via an SN2 mechanism. The nucleophilic nitrogen atom of ammonia attacks one of the carbon atoms of the epoxide ring. Due to the electron-withdrawing effect of the fluorine atom, the C3 carbon is more electrophilic. However, steric hindrance at this position is also a factor. In a base-catalyzed or neutral aminolysis, the attack generally occurs at the less sterically hindered carbon (C1), leading to the desired 1-Amino-3-fluoropropan-2-ol.

Structural Characterization

The identity and purity of the synthesized 1-Amino-3-fluoropropan-2-ol would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on each carbon. The protons on the carbon bearing the fluorine (C3) will exhibit coupling with the fluorine atom (²JHF), resulting in a doublet of triplets or a more complex multiplet. The protons on the carbon with the amino group (C1) and the carbon with the hydroxyl group (C2) will also show characteristic chemical shifts and coupling patterns.[4][10]

-

¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule. The carbon atom bonded to fluorine (C3) will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).[11][12]

Mass Spectrometry (MS)

The mass spectrum of 1-Amino-3-fluoropropan-2-ol would show a molecular ion peak corresponding to its molecular weight (93.10 g/mol ).[13] The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O) and ammonia (NH₃), as well as characteristic cleavages of the carbon-carbon bonds. Alpha cleavage, a common fragmentation pathway for alcohols and amines, would result in the loss of a CH₂F radical or a CH₂NH₂ radical.[14][15][16]

Applications in Drug Development and Medicinal Chemistry

1-Amino-3-fluoropropan-2-ol is a valuable building block for the synthesis of more complex and biologically active molecules. Its bifunctional nature (amine and alcohol) and the presence of a fluorine atom make it an attractive starting material for creating diverse chemical libraries for drug screening.

The introduction of the 1-amino-3-fluoro-2-propanol moiety into a drug candidate can:

-

Introduce a Chiral Center: The C2 carbon is a stereocenter, allowing for the synthesis of enantiomerically pure compounds, which is often crucial for pharmacological activity.

-

Enhance Metabolic Stability: The C-F bond is more stable to metabolic oxidation than a C-H bond, which can lead to a longer biological half-life of the drug.[1]

-

Modulate pKa: The electronegative fluorine atom can lower the pKa of the nearby amino group, affecting its ionization state at physiological pH and potentially influencing its interaction with biological targets.

-

Serve as a Scaffold for Further Functionalization: The amino and hydroxyl groups can be readily modified to introduce other functional groups or to link the molecule to other scaffolds.

While specific drugs containing the 1-Amino-3-fluoropropan-2-ol core are not prominently documented, the broader class of fluorinated amino alcohols is integral to the development of a wide range of therapeutics, including enzyme inhibitors and receptor modulators.[4][5]

Conclusion

While the formal "discovery" of 1-Amino-3-fluoropropan-2-ol may not be a single, celebrated event, its synthesis is firmly grounded in the robust and predictable chemistry of epoxide ring-opening reactions. This in-depth guide has provided a scientifically sound, inferred pathway for its first synthesis, highlighting the critical role of this and similar fluorinated building blocks in advancing the field of drug discovery. The strategic incorporation of such fluorinated synthons continues to be a powerful tool for medicinal chemists in the quest for safer and more effective medicines.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for 1-Amino-3-fluoropropan-2-ol.

Reaction Mechanism

Caption: Mechanism of the aminolysis of 3-fluoro-1,2-epoxypropane.

References

- 1. (2S)-2-amino-3,3,3-trifluoropropan-1-ol | C3H6F3NO | CID 54594725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. commonorganicchemistry.com [commonorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]

- 13. pfascentral.org [pfascentral.org]

- 14. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Biological Activities of Fluorinated Amino Alcohols: From Physicochemical Modulation to Therapeutic Potential

Abstract

The strategic incorporation of fluorine into amino alcohol scaffolds represents a powerful paradigm in modern medicinal chemistry. This guide provides an in-depth technical analysis of the unique physicochemical properties conferred by fluorination and explores how these properties are leveraged to create potent and selective biologically active agents. We will dissect the causal relationships between fluorine substitution and enhanced therapeutic activity, focusing on key areas such as enzyme inhibition, particularly in the context of neurodegenerative diseases and viral infections. Detailed synthetic and analytical protocols are provided to serve as a practical resource for researchers in drug discovery and development. This document is intended for professionals seeking to understand and apply the principles of fluorine chemistry to the design of next-generation therapeutics.

Introduction: The Emergence of Fluorinated Amino Alcohols in Drug Design

Chiral vicinal amino alcohols are fundamental structural motifs found in a vast array of pharmaceuticals and natural products.[1][2] Their inherent functionality allows for critical hydrogen bonding and ionic interactions with biological targets. The deliberate introduction of fluorine—an element scarce in natural biology—into these scaffolds has unlocked new avenues for therapeutic intervention.[3] Fluorine's distinct properties, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, can profoundly alter the parent molecule's biological profile.[4][5][6]

This guide moves beyond a simple catalog of compounds to provide a mechanistic understanding of why fluorination is such an effective strategy. We will explore how the strategic placement of fluorine atoms or fluoroalkyl groups within an amino alcohol structure can modulate its acidity/basicity (pKa), lipophilicity, metabolic stability, and conformational preferences to achieve desired therapeutic outcomes.[4][6][7][8]

The Fluorine Advantage: Physicochemical & Pharmacokinetic Modulation

The decision to incorporate fluorine is a calculated design choice aimed at optimizing a molecule's drug-like properties. The unique stereoelectronic effects of fluorine offer medicinal chemists a toolkit for fine-tuning molecular behavior.

-

Metabolic Stability: The C-F bond is significantly stronger (~116 kcal/mol) than a C-H bond (~99 kcal/mol), making it highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) family.[5][6] By replacing a metabolically labile C-H bond with a C-F bond, researchers can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability.[6][7]

-

pKa Modulation: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[6] When placed near an amino group, it lowers the pKa of the conjugate acid, making the amine less basic.[4][7] This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, cell membrane permeability, and ability to interact with its target.[6][9] An extensive fluorine scan of 1,3-oxazine based BACE1 inhibitors, for example, revealed that lowering the pKa was instrumental in changing the pharmacological profile.[10][11]

-

Lipophilicity and Permeability: The effect of fluorine on lipophilicity (logP) is context-dependent. A single fluorine substitution can slightly increase lipophilicity, which may enhance membrane permeability and blood-brain barrier penetration.[6][12] Conversely, groups like trifluoromethyl (CF₃) can modulate lipophilicity in complex ways, often improving oral absorption and CNS penetration, as seen with fluoxetine.[12]

-

Conformational Control: The introduction of fluorine can create conformational biases, locking the molecule into a specific three-dimensional shape that is optimal for binding to a target protein.[7][13] This can lead to significant gains in binding affinity and selectivity.

The interplay of these factors is summarized in the table below, providing a clear rationale for the use of fluorine in drug design.

| Property | Effect of Fluorination | Rationale in Drug Design |

| Metabolic Stability | Increases due to high C-F bond strength.[5][6] | Blocks CYP450 oxidation, prolongs half-life, reduces toxic metabolites.[6][7] |

| Basicity (pKa) | Decreases pKa of nearby amines via induction.[4][7] | Optimizes ionization at physiological pH for better solubility and permeability.[6] |

| Lipophilicity (LogP) | Can increase or decrease depending on the fluorine moiety (e.g., F vs. CF₃).[6][12] | Enhances membrane permeability and oral bioavailability.[8][12] |

| Binding Affinity | Can increase through favorable electrostatic interactions and conformational restriction.[5][13] | Improves potency and selectivity for the biological target.[14] |

| Hydrogen Bonding | The C-F bond can act as a weak hydrogen bond acceptor.[5] | Creates additional stabilizing interactions within the protein's active site. |

Key Biological Activities and Mechanisms of Action

Fluorinated amino alcohols have demonstrated significant potential across several therapeutic areas, most notably as potent enzyme inhibitors. Their structure often allows them to act as transition-state analogs, mimicking the high-energy intermediate of an enzymatic reaction with high affinity.

Case Study: Inhibition of β-Secretase (BACE1) for Alzheimer's Disease

The amyloid cascade hypothesis posits that the accumulation of amyloid-β (Aβ) peptides is a central event in the pathology of Alzheimer's disease.[15] The enzyme β-secretase (BACE1) is responsible for the rate-limiting step in Aβ production, making it a prime therapeutic target.[10][15]

Fluorinated amino alcohols have been instrumental in the design of potent BACE1 inhibitors. These compounds are designed to mimic the tetrahedral transition state of APP protein cleavage. The electronegative fluorine atoms stabilize the key interactions within the enzyme's active site.

-

Mechanism of Inhibition: The amino alcohol core serves as a transition-state isostere, with the hydroxyl group positioned to interact with the catalytic aspartate dyad (Asp32 and Asp228) in the BACE1 active site. The strategic placement of fluorine, often as a trifluoromethyl (CF₃) group, dramatically enhances potency.[11][15] This enhancement is attributed to the lowered pKa of the amino group, which optimizes interactions and improves cell permeability and pharmacokinetic properties.[10][11] For instance, a CF₃-substituted 1,3-oxazine inhibitor was found to be highly potent and brain penetrant, significantly reducing Aβ levels in vivo, whereas its non-fluorinated counterpart was virtually inactive.[11][15]

The following diagram illustrates the drug discovery workflow for developing such inhibitors.

Caption: Drug discovery workflow for fluorinated BACE1 inhibitors.

Antiviral Activity: HCV Protease Inhibition

Fluorinated amino alcohols have also been explored as inhibitors of viral proteases, such as the Hepatitis C Virus (HCV) NS3/4A serine protease.[16] This enzyme is crucial for viral replication. Fluorine substitution in these inhibitors can enhance potency and, critically, help overcome drug resistance.[17]

-

Mechanism of Action: In HCV protease inhibitors, fluorination of the P4 capping group can improve potency by enabling fluorine-specific interactions within the S4 binding pocket.[17] Structural analysis has shown that fluorinated analogs can adopt distinct binding conformations compared to their non-fluorinated counterparts, particularly in drug-resistant mutant enzymes. This conformational flexibility allows the inhibitor to maintain potent activity against viral variants that would otherwise be resistant.[17]

Synthetic Strategies and Methodologies

The synthesis of enantiomerically pure fluorinated amino alcohols is a significant challenge that requires sophisticated stereoselective methods. The choice of synthetic route is critical and is often dictated by the desired stereochemistry and the position of the fluorine atom(s).

Key Synthetic Approaches

-

Nucleophilic Trifluoromethylation: A common and effective method involves the nucleophilic addition of a trifluoromethyl group to chiral α-amino aldehydes using reagents like (trifluoromethyl)trimethylsilane (TMS-CF₃).[18] This reaction often proceeds with high diastereoselectivity.

-

Reduction of α-Aminoalkyl Trifluoromethyl Ketones: These ketones, accessible via reactions like the Dakin-West reaction, can be stereoselectively reduced to the corresponding β-amino-α-trifluoromethyl alcohols.[18]

-

From Chiral Precursors: Syntheses can begin from commercially available chiral building blocks, where the chirality is established early. Subsequent steps then introduce the fluorine atom and the amino group.[13] For example, fluorination of a chiral alcohol using diethylaminosulfur trifluoride (DAST) or its analogs is a frequently used transformation.[13]

-

Asymmetric Catalysis: Modern methods employ chiral catalysts, such as copper or nickel complexes, to control the stereochemistry during the formation of the amino alcohol core, providing efficient access to highly enantiopure products.[1][2][19]

Experimental Protocol: Synthesis of a Chiral β-Amino-α-Trifluoromethyl Alcohol

This protocol provides a representative, self-validating workflow for the diastereoselective synthesis of an N-protected β-amino-α-trifluoromethyl alcohol via nucleophilic trifluoromethylation of an α-amino aldehyde.

Objective: To synthesize (2R,3S)-3-(dibenzylamino)-1,1,1-trifluoro-4-phenylbutan-2-ol.

Workflow Diagram:

Caption: Workflow for synthesizing a trifluoromethyl amino alcohol.

Step-by-Step Methodology:

-

Preparation of the Aldehyde:

-

To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N₂), add dimethyl sulfoxide (DMSO) (2.4 eq) dropwise.

-

Stir the mixture for 15 minutes.

-

Add a solution of (S)-N,N-Dibenzyl-phenylalaninol (1.0 eq) in DCM dropwise.

-

Stir for 1 hour at -78 °C. The formation of the aldehyde can be monitored by Thin Layer Chromatography (TLC).

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is used in the next step without further purification.

-

-

Nucleophilic Trifluoromethylation:

-

Dissolve the crude (S)-2-(dibenzylamino)-3-phenylpropanal (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Add (trifluoromethyl)trimethylsilane (TMS-CF₃) (1.5 eq).

-

Add a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 eq, 1M solution in THF) dropwise.

-

Allow the reaction to stir at 0 °C and slowly warm to room temperature overnight. Monitor progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired anti-diastereomer as the major product.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Determine the diastereomeric ratio (dr) by ¹⁹F NMR analysis of the crude reaction mixture.

-

Future Perspectives and Conclusion

The strategic application of fluorine chemistry to amino alcohol scaffolds continues to be a highly productive field in drug discovery. The predictable and potent effects of fluorination on key ADME (Absorption, Distribution, Metabolism, and Excretion) properties make it an indispensable tool for lead optimization.[12] Future research will likely focus on developing more sophisticated and stereoselective fluorination techniques, allowing for even finer control over molecular properties.[3][19] The use of fluorinated amino acids and their derivatives in peptide and protein engineering is also a rapidly expanding area.[7][13][20]

References

- 1. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]

- 11. β-Secretase (BACE1) inhibitors with high in vivo efficacy suitable for clinical evaluation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. mdpi.com [mdpi.com]

- 14. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Toward the Synthesis of Fluorinated Analogues of HCV NS3/4A Serine Protease Inhibitors Using Methyl α-Amino-β-fluoro-β-vinylcyclopropanecarboxylate as Key Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]